molecular formula C21H21NO8 B1257272 2-Azapodophyllotoxin

2-Azapodophyllotoxin

Cat. No.: B1257272
M. Wt: 415.4 g/mol
InChI Key: DYXVCDPCYINTCM-ZNOIYHFQSA-N
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Description

Historical Context and Evolution within Lignan (B3055560) Chemistry

Lignans (B1203133) are a class of natural products characterized by their dimeric phenylpropane units, widely distributed in the plant kingdom. Podophyllotoxin (B1678966), a well-known aryltetralin lignan isolated from plants such as Podophyllum peltatum and Podophyllum emodi, has a long history of study for its potent antimitotic and antitumor properties. wikipedia.orgwikipedia.org However, its direct clinical application has been limited by severe side effects and poor selectivity. wikipedia.orgfishersci.ca A notable challenge with podophyllotoxin is its tendency to isomerize at the C2 center under physiological conditions, leading to the formation of inactive picropodophyllotoxin. wikipedia.org

These limitations spurred extensive research into semi-synthetic derivatives. This led to the development of clinically important anticancer drugs such as etoposide (B1684455) and teniposide (B1684490), which are widely used in combination chemotherapy for various malignancies. wikipedia.orgfishersci.cawikipedia.org While these derivatives offered improved therapeutic indices and reduced toxicity compared to the parent compound, the ongoing challenges of drug resistance and the inherent structural complexity of podophyllotoxin (with its four stereogenic carbons in ring C) continued to drive the search for new analogues. wikipedia.orgwikipedia.org

In this context, the synthesis of aza-analogues, where carbon atoms in the podophyllotoxin skeleton are replaced by nitrogen, emerged as a strategic approach. wikipedia.orgwikidata.org The first reported synthesis of 2-azapodophyllotoxin, a stable analogue of podophyllotoxin, was achieved by Pearce et al. in 1989. wikipedia.org This marked a significant step in the evolution of lignan chemistry, aiming to simplify the molecular structure while retaining or enhancing biological efficacy.

Significance as a Podophyllotoxin Analogue

The mechanism of action for azapodophyllotoxins can also differ significantly from the parent compound. While podophyllotoxin primarily acts as an antimitotic agent by inhibiting tubulin polymerization and microtubule assembly, many of its semi-synthetic derivatives, including etoposide and teniposide, function as DNA topoisomerase II inhibitors. wikipedia.orgwikipedia.orgfrontiersin.org These topoisomerase II inhibitors stabilize the DNA-topoisomerase II cleavage complex, leading to DNA strand breaks and ultimately cell death. wikipedia.orgfrontiersin.org Research indicates that some 2-azapodophyllotoxins also inhibit topoisomerase II in malignant cells. wikidata.org However, some azapodophyllotoxin derivatives have been shown to disrupt tubulin polymerization, suggesting diverse mechanisms of action within this class of compounds. frontiersin.org

Current Research Paradigms and Future Directions

Current research on 2-azapodophyllotoxin and its derivatives is focused on synthesizing new analogues with optimized antineoplastic activity and improved pharmacological profiles. Significant efforts are directed towards convenient and rapid synthetic routes, including multicomponent reactions (MCRs) and the use of ultrasound and microwave irradiation, which allow for the generation of diverse libraries of azapodophyllotoxins. wikipedia.orgwikidata.org

Detailed research findings highlight the potent cytotoxic activity of various azapodophyllotoxin derivatives against a wide range of human cancer cell lines. For instance, 2-aza-4-deoxypodophyllotoxin diastereomers have shown significant activity against human cancer cell lines such as A-549 (lung), HTC-8 (ileocecal), and MCF-7 (breast cancer). Another study demonstrated that N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin derivatives (compounds 8a and 9a) induced DNA fragmentation and cell cycle arrest in COLO 205 colorectal adenocarcinoma cells. citeab.com Compound 8a appeared to induce effects similar to autophagy, while compound 9a induced classical apoptosis. citeab.com Furthermore, a natural compound screen identified azapodophyllotoxin (AZP) as a potent anticancer agent, with a derivative, NSC750212, showing significant suppression of lymphoma and renal cell cancer viability both in vitro and in vivo. NSC750212 was found to disrupt tubulin polymerization and suppress monoglycerol metabolism, indicating a dual mode of action.

The following table summarizes some reported cytotoxicity data for selected azapodophyllotoxin derivatives:

Compound TypeCell Line (Origin)IC50 Value (µM)Reference
4-Oxa-2-azapodophyllotoxin (Compound 63)P-388 leukemia (adriamycin-resistant)0.031 µg/mL wikipedia.org
4-Aza-4-deoxypodophyllotoxinP-388 leukemia0.0050 µg/mL wikipedia.org
4-Aza-2,3-dehydro-4-deoxypodophyllotoxinsP-388 leukemiaPotent (2x PPT)
2-Aza-4-deoxypodophyllotoxin (diastereomers 9a/9b)A-549 (lung), HTC-8 (ileocecal), MCF-7 (breast)Significant Activity
N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin (Compound 8a)COLO 205 (colorectal adenocarcinoma)IC50 determined at 24 hours (specific value not provided, but active) citeab.com
N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin (Compound 9a)COLO 205 (colorectal adenocarcinoma)IC50 determined at 24 hours (specific value not provided, but active) citeab.com
4-Azapodophyllotoxin derivative (Compound SU212)MDA-MB-468 (TNBC)0.25
4-Azapodophyllotoxin derivative (Compound SU212)MDA-MB-231 (TNBC)0.58
4-Azapodophyllotoxin derivative (Compound 13k)KB, A549, HepG20.23-0.27 wikidata.org
4-Azapodophyllotoxin derivative (Compound 13h)A5490.16 wikidata.org

Future directions in azapodophyllotoxin research involve further structural modifications to enhance potency, improve selectivity against cancer cells, and overcome existing drug resistance mechanisms. The exploration of novel mechanisms of action, such as the dual tubulin disruption and monoglycerol metabolism inhibition observed with NSC750212, represents a promising avenue for developing new therapeutic strategies. The ease of synthesis for these simplified analogues also facilitates more comprehensive structure-activity relationship (SAR) studies, which are crucial for the rational design of next-generation anticancer agents. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21NO8

Molecular Weight

415.4 g/mol

IUPAC Name

(2R,7R,8S)-8-hydroxy-2-(3,4,5-trimethoxyphenyl)-5,12,14-trioxa-3-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),9,11(15)-trien-4-one

InChI

InChI=1S/C21H21NO8/c1-25-16-4-10(5-17(26-2)20(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)19(23)13-8-28-21(24)22(13)18/h4-7,13,18-19,23H,8-9H2,1-3H3/t13-,18-,19+/m1/s1

InChI Key

DYXVCDPCYINTCM-ZNOIYHFQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3[C@@H]([C@@H]5N2C(=O)OC5)O)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3C(C5N2C(=O)OC5)O)OCO4

Synonyms

2-azapodophyllotoxin

Origin of Product

United States

Synthetic Methodologies for 2 Azapodophyllotoxin and Analogues

Classical Synthetic Approaches

Classical synthetic approaches to 2-azapodophyllotoxin and its derivatives laid the groundwork for understanding the chemical intricacies involved in constructing these complex molecules. These methods often focused on achieving precise stereochemical control and developing efficient multi-step strategies.

Stereo-controlled Syntheses

The 1,2-cis-2,3-trans configuration of ring C in the azapodophyllotoxin structure is critical for its antitumor activity. nih.gov This specific stereochemical feature presented a significant challenge in the total synthesis of α and β hydroxyl at C-4 in podophyllotoxin (B1678966) derivatives. nih.gov Further advancements in stereo-controlled synthesis include the use of Schollkopf's bislactim-ether methodology, which enabled the synthesis of (1S,3R)-2-aza-4-deoxypodophyllotoxin in a six-step sequence, achieving a 12% total yield. google.com

Table 1: Key Steps in Pearce et al.'s Stereo-controlled Synthesis of 2-Azapodophyllotoxin

StepReactantReagent/ConditionsProductOverall Yield (%)
1Intermediate (5)Pyridinium chlorochromate, CH₂Cl₂, 23 °C4-Keto-2-azapodophyllotoxin (6)-
24-Keto-2-azapodophyllotoxin (6)Lithium tri-t-butyloxyaluminum hydride, THF, 23 °C2-Azapodophyllotoxin (7)65 nih.gov

Early Total Synthesis Strategies

Advanced and Green Synthetic Strategies

In recent decades, significant efforts have been directed towards developing more efficient, rapid, and environmentally friendly synthetic methodologies for azapodophyllotoxins. The integration of advanced techniques like microwave and ultrasound irradiation, often in conjunction with multicomponent reactions (MCRs), has revolutionized the synthesis of these compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to accelerate reactions, reduce reaction times, and often improve yields. Its application in azapodophyllotoxin synthesis has been particularly fruitful. Multicomponent reactions (MCRs) under microwave irradiation have greatly enhanced the speed and diversity of azapodophyllotoxin synthesis. nih.gov

Tu et al. extensively utilized microwave-irradiated MCRs for the synthesis of 4-azapodophyllotoxin derivatives. One such method involved the reaction of an aldehyde, an aromatic amine, and tetronic acid in water, notably without the need for a catalyst. Another optimized approach for synthesizing azapodophyllotoxin analogues containing a furo[3,4-b]quinoline motif involved a facile MCR of an aldehyde, tetronic acid, and an enaminone in glacial acetic acid. The optimal reaction conditions were determined to be 300 W microwave power at 100 °C, with acetic acid as the solvent and no catalyst.

A "green" and unexpected synthesis of azapodophyllotoxin derivatives was realized through microwave-assisted multicomponent reactions involving dimedone, tetronic acid, and aromatic aldehydes in ammonia (B1221849) water. This protocol offers several advantages, including environmental friendliness, short reaction times, good yields, low cost, and operational simplicity.

Table 2: Examples of Microwave-Assisted Azapodophyllotoxin Synthesis

Reaction ComponentsConditionsSolventYieldAdvantagesReference
Aldehyde, aromatic amine, tetronic acidMicrowave irradiationWater-Catalyst-free
Aldehyde, tetronic acid, enaminoneMicrowave irradiation (300 W, 100 °C)Glacial acetic acid-No catalyst, optimized yield
Dimedone, tetronic acid, aromatic aldehydesMicrowave irradiationAmmonia waterGood yieldsGreen, short reaction time, low cost, easy operation

Ultrasound-Irradiated Synthesis

Ultrasound irradiation, or sonochemistry, is another advanced technique that has been synergistically employed with MCRs to increase the synthetic speed and variety of azapodophyllotoxins. nih.gov The use of ultrasound irradiation can significantly improve reaction yields and reduce reaction times, often eliminating the need for a catalyst. This method has also proven effective in facilitating reactions involving spatially hindered aldehydes, which can be challenging under conventional conditions.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of azapodophyllotoxins and their diverse analogues, offering advantages such as operational simplicity, reduced reaction steps, and atom economy researchgate.netmdpi.com. These one-pot procedures facilitate the rapid construction of complex molecules from multiple starting materials without isolating intermediates researchgate.netresearchgate.net.

One of the earliest convenient and simple synthetic methods for azapodophyllotoxins, reported in 1997, involved a three-component condensation reaction nih.gov. This method utilized anilines, tetronic acid, and benzaldehydes. Substituted anilines were initially reacted with tetronic acid to form anilinolactones, which then condensed with substituted aldehydes in the presence of p-chloranil in trifluoroacetic acid, yielding 4-aza-analogues of 1-arylnaphthalene lignans (B1203133) in high yields nih.gov.

Table 1: Representative Three-Component Condensation for 4-Aza-analogues

Reactants (General)Catalyst/ConditionsProduct TypeYieldReference
Anilines, Tetronic Acid, Benzaldehydesp-chloranil, TFA, RT4-Aza-1-arylnaphthalene lignansHigh nih.gov

Microwave irradiation has significantly enhanced the efficiency of MCRs in azapodophyllotoxin synthesis nih.govmdpi.com. Tu et al. reported a microwave-irradiated MCR involving an aldehyde, an aromatic amine, and tetronic acid in water without a catalyst, leading to a new series of 4-azapodophyllotoxin derivatives nih.gov. This approach drastically reduced reaction times from six hours (under traditional heating) to just four minutes, while increasing yields from 72% to 97% nih.gov.

Table 2: Microwave-Assisted MCR for 4-Azapodophyllotoxin Derivatives

ReactantsSolventConditionsReaction TimeYieldReference
Aldehyde, Aromatic Amine, Tetronic AcidWaterMicrowave Irradiation4 minutes97% nih.gov
Aldehyde, Tetronic Acid, EnaminoneGlacial Acetic AcidMicrowave Irradiation-- thieme-connect.com

MCRs have also been employed to introduce specific heterocyclic moieties, such as pyrazole (B372694), by bioisosteric replacement of the methylenedioxybenzene subunit of azapodophyllotoxin nih.gov. This one-step MCR involved the condensation of substituted 5-amino-pyrazoles, tetronic acid, and substituted aldehydes, often requiring no further purification due to product precipitation nih.gov.

Asymmetric Synthesis Routes

Table 3: Asymmetric Synthesis of 2-Azapodophyllotoxin

Starting MaterialKey Intermediate/ReagentCatalystOverall YieldNumber of StepsReference
D-Garner aldehydeBridged oxazolidinesYb(OTf)₃35.4%8 nih.govthieme-connect.com

Synthesis of Diverse 2-Azapodophyllotoxin Derivatives

Significant efforts have been dedicated to synthesizing diverse 2-azapodophyllotoxin derivatives by modifying various parts of the core structure, including the introduction of heteroatoms, ring modifications, and the incorporation of specific functional groups and heterocyclic moieties nih.govnih.gov. These modifications aim to explore structure-activity relationships and potentially improve therapeutic properties.

Introduction of Heteroatoms at Varied Positions

The incorporation of heteroatoms (e.g., oxygen, sulfur, nitrogen) into the podophyllotoxin core structure is a common strategy to produce novel analogues nih.govresearchgate.net. This approach can influence the polarity and stereochemistry of the molecule, potentially altering its biological activity researchgate.net.

For example, 4-oxa-2-azapodophyllotoxin, where a methylene (B1212753) group at the C-4 position is replaced by oxygen, has been synthesized from sesamol (B190485) researchgate.net. Similarly, the synthesis of 4-thia-2-azapodophyllotoxin, a new analogue of podophyllotoxin, has been reported. This synthesis involved preparing a hydantoin (B18101) from benzenethiol, followed by condensation with 3,4,5-trimethoxybenzaldehyde (B134019) rsc.org.

Table 4: Examples of Heteroatom Incorporation in Azapodophyllotoxin Analogues

Heteroatom IntroducedPositionExample DerivativePrecursor/Key ReagentReference
OxygenC-44-Oxa-2-azapodophyllotoxinSesamol researchgate.net
SulfurC-44-Thia-2-azapodophyllotoxinBenzenethiol, Hydantoin rsc.org

Ring Modifications (A, B, C, D, E)

Modifications to the various rings (A, B, C, D, E) of the azapodophyllotoxin scaffold have been explored to generate structural diversity. While modifications on ring A were not as extensively documented in earlier studies, significant efforts have been made on rings B and C nih.gov. Ring E has also been a target for structural alterations nih.govnih.gov.

For instance, N-hydroxyethyl azapodophyllotoxin derivatives have been synthesized with variations in ring A, including a five-membered methylenedioxy ring, a five-membered ring with no heteroatom, or a six-membered ethylenedioxy ring nih.govnih.gov. Further modifications on ring E involved decorating it with methoxy (B1213986) and hydroxy groups at different positions nih.govnih.gov.

Specific Functional Group Incorporations (e.g., N-hydroxyethyl, thiourea)

The incorporation of specific functional groups allows for fine-tuning the properties of azapodophyllotoxin derivatives.

N-hydroxyethyl: Novel N-(2-hydroxyethyl)-2,3-didehydroazapodophyllotoxins have been synthesized through a straightforward reflux in ethanol (B145695) using novel arylamino alcohols nih.govresearchgate.netresearchgate.net. This method typically yields products in the range of 50-70% researchgate.netresearchgate.net. These N-hydroxyethyl derivatives have potential for conjugation to tissue-targeting carriers nih.govresearchgate.net. Three different series of N-hydroxyethyl azapodophyllotoxin derivatives were synthesized based on the structure of ring A (methylenedioxy, no heteroatom, or ethylenedioxy) nih.govnih.gov.

Table 5: N-hydroxyethyl Azapodophyllotoxin Derivatives Synthesis

Functional GroupRing A VariationSynthesis MethodYield RangeReference
N-hydroxyethylMethylenedioxyOne-pot reflux in ethanol50-70% nih.govnih.govresearchgate.net
N-hydroxyethylNo heteroatomOne-pot reflux in ethanol50-70% nih.govnih.govresearchgate.net
N-hydroxyethylEthylenedioxyOne-pot reflux in ethanol50-70% nih.govnih.govresearchgate.net

Thiourea (B124793): Recent research has successfully synthesized new thiourea derivatives of 4-aza-2,3-didehydropodophyllotoxin . These compounds were prepared using multicomponent synthesis methods under mild conditions and without the need for a catalyst . The incorporation of thiourea groups is of interest due to the established pharmacological activities of thiourea compounds, including antiviral, anticonvulsant, anti-inflammatory, and anti-tumor effects .

Integration of Heterocyclic Moieties (e.g., pyrazole, isoxazole, indole, indazole, pyridine)

The integration of various heterocyclic moieties into the azapodophyllotoxin scaffold has been a significant area of research, aiming to combine the pharmacological properties of different chromophores core.ac.uksci-hub.se.

Pyrazole: Libraries of tetracyclic dihydropyridopyrazoles have been prepared by bioisosteric replacement of the methylenedioxybenzene subunit of azapodophyllotoxin with a pyrazole moiety nih.gov. This was achieved through a simple one-step MCR involving the condensation of substituted 5-amino-pyrazoles, tetronic acid, and substituted aldehydes nih.gov.

Isoxazole, Indole, Indazole, Pyridine (B92270): A series of azapodophyllotoxin derivatives incorporating pyrazole, isoxazole, indole, indazole, and pyridine moieties as an inner ring part have been synthesized sci-hub.se. The synthesis typically involved Knoevenagel condensation reactions where substituted heterocyclic amines, tetronic acid, and substituted aromatic aldehydes were refluxed in ethanol sci-hub.se. The resulting azapodophyllotoxins often precipitated upon cooling, allowing for simple isolation sci-hub.se.

Thiazole (B1198619): New 4-aza-podophyllotoxin analogues containing a thiazole unit have been synthesized via microwave-assisted multicomponent reactions. These reactions involved aldehydes, tetronic acid, and 2-methylbenzo[d]thiazol-5-amine researchgate.netnih.gov. This method offers advantages such as atom-economy, environmental friendliness, good yields, and operational simplicity researchgate.netnih.gov.

Table 6: Integration of Heterocyclic Moieties in Azapodophyllotoxin Derivatives

Heterocyclic MoietySynthesis MethodKey ReactantsReference
PyrazoleMCR5-amino-pyrazoles, Tetronic Acid, Aldehydes nih.gov
IsoxazoleKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
IndoleKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
IndazoleKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
PyridineKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
ThiazoleMicrowave-assisted MCRAldehydes, Tetronic Acid, 2-methylbenzo[d]thiazol-5-amine researchgate.netnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
2-Azapodophyllotoxin6436440
Podophyllotoxin10608
Tetronic Acid109723
Etoposide (B1684455)33248
Teniposide (B1684490)68670
4-Oxa-2-azapodophyllotoxin(Not directly found, typically a derivative of 2-azapodophyllotoxin)
4-Thia-2-azapodophyllotoxin(Not directly found, typically a derivative of 2-azapodophyllotoxin)
N-(2-hydroxyethyl)-2,3-didehydroazapodophyllotoxin(Not directly found, typically a derivative of 2-azapodophyllotoxin)
D-Garner aldehyde(Not directly found, a synthetic intermediate)
Sesamol68310
Pyrazole9260
Isoxazole9253
Indole798
Indazole9257
Pyridine1003
Thiazole31222
Anilines7987
Benzaldehydes240
p-chloranil6128
Trifluoroacetic acid6422
Ytterbium(III) triflate16211514
5-amino-pyrazoles(General class, specific CID depends on substituents)
2-methylbenzo[d]thiazol-5-amine(Not directly found, a specific amine)
Thiourea2723790
N-hydroxyethyl-3,4-methylene-dioxyaniline hydrochloride81329-90-0 lookchem.com

Note: PubChem CIDs for specific derivatives like "4-Oxa-2-azapodophyllotoxin" or "N-(2-hydroxyethyl)-2,3-didehydroazapodophyllotoxin" are not always directly available as standalone compounds in PubChem, as they are often described as modifications of a core structure. The CIDs provided are for the core compound (2-Azapodophyllotoxin) or key building blocks/moieties.2-Azapodophyllotoxin, a synthetic analogue of the natural product podophyllotoxin, has garnered significant attention in chemical synthesis due to its potential to overcome limitations associated with the parent compound, such as structural complexity and epimerization issues nih.govcore.ac.uknih.gov. The strategic incorporation of a nitrogen atom into the podophyllotoxin scaffold has led to the development of diverse synthetic methodologies and a wide array of derivatives with varied structural and chemical properties.

The synthesis of 2-azapodophyllotoxin and its related analogues has seen advancements from classical multi-step approaches to more streamlined and efficient methods, including multicomponent reactions and asymmetric synthesis.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs) represent a highly efficient and versatile strategy for the synthesis of azapodophyllotoxins and their analogues, offering benefits such as operational simplicity, reduced reaction steps, and enhanced atom economy researchgate.netmdpi.com. These one-pot procedures enable the rapid construction of complex molecular architectures from multiple starting materials without the need for intermediate isolation researchgate.netresearchgate.net.

An early and significant MCR for azapodophyllotoxins, reported in 1997, involved a three-component condensation reaction nih.gov. This method utilized anilines, tetronic acid, and benzaldehydes. Initially, substituted anilines reacted with tetronic acid to form anilinolactones, which subsequently condensed with substituted aldehydes in the presence of p-chloranil in trifluoroacetic acid, yielding 4-aza-analogues of 1-arylnaphthalene lignans with high yields nih.gov.

Table 1: Representative Three-Component Condensation for 4-Aza-analogues

Reactants (General)Catalyst/ConditionsProduct TypeYieldReference
Anilines, Tetronic Acid, Benzaldehydesp-chloranil, TFA, Room Temperature4-Aza-1-arylnaphthalene lignansHigh nih.gov

Microwave irradiation has been instrumental in accelerating MCRs for azapodophyllotoxin synthesis nih.govmdpi.com. Tu et al. demonstrated a microwave-irradiated MCR involving an aldehyde, an aromatic amine, and tetronic acid in water without a catalyst, leading to a new series of 4-azapodophyllotoxin derivatives nih.gov. This approach dramatically reduced reaction times from six hours (under traditional heating) to merely four minutes, while simultaneously increasing yields from 72% to 97% nih.gov.

Table 2: Microwave-Assisted MCR for 4-Azapodophyllotoxin Derivatives

ReactantsSolventConditionsReaction TimeYieldReference
Aldehyde, Aromatic Amine, Tetronic AcidWaterMicrowave Irradiation4 minutes97% nih.gov
Aldehyde, Tetronic Acid, EnaminoneGlacial Acetic AcidMicrowave IrradiationNot specifiedNot specified thieme-connect.com

MCRs have also facilitated the incorporation of specific heterocyclic moieties, such as pyrazole, through bioisosteric replacement of the methylenedioxybenzene subunit of azapodophyllotoxin nih.gov. This one-step MCR involved the condensation of substituted 5-amino-pyrazoles, tetronic acid, and substituted aldehydes, often yielding products that precipitated and required minimal further purification nih.gov.

Asymmetric Synthesis Routes

Table 3: Asymmetric Synthesis of 2-Azapodophyllotoxin

Starting MaterialKey Intermediate/ReagentCatalystOverall YieldNumber of StepsReference
D-Garner aldehydeBridged oxazolidinesYb(OTf)₃35.4%8 nih.govthieme-connect.com

Synthesis of Diverse 2-Azapodophyllotoxin Derivatives

Extensive research has focused on synthesizing a diverse range of 2-azapodophyllotoxin derivatives through modifications to various parts of the core structure. These modifications include the introduction of heteroatoms, alterations to the rings, and the incorporation of specific functional groups and heterocyclic moieties nih.govnih.gov. The aim of these synthetic endeavors is to explore structure-activity relationships and potentially enhance therapeutic properties.

Introduction of Heteroatoms at Varied Positions

The strategic incorporation of heteroatoms (e.g., oxygen, sulfur, nitrogen) into the podophyllotoxin core structure is a common approach to generate novel analogues nih.govresearchgate.net. This can influence the molecule's polarity and stereochemistry, potentially altering its biological activity researchgate.net.

For instance, 4-oxa-2-azapodophyllotoxin, where a methylene group at the C-4 position is replaced by oxygen, has been synthesized from sesamol researchgate.net. Similarly, the synthesis of 4-thia-2-azapodophyllotoxin, a new analogue of podophyllotoxin, has been reported. This synthesis involved preparing a hydantoin from benzenethiol, followed by condensation with 3,4,5-trimethoxybenzaldehyde rsc.org.

Table 4: Examples of Heteroatom Incorporation in Azapodophyllotoxin Analogues

Heteroatom IntroducedPositionExample DerivativePrecursor/Key ReagentReference
OxygenC-44-Oxa-2-azapodophyllotoxinSesamol researchgate.net
SulfurC-44-Thia-2-azapodophyllotoxinBenzenethiol, Hydantoin rsc.org

Ring Modifications (A, B, C, D, E)

Modifications to the various rings (A, B, C, D, E) of the azapodophyllotoxin scaffold have been explored to create structural diversity. While modifications on ring A were less documented in earlier studies, significant efforts have been directed towards altering rings B and C nih.gov. Ring E has also been a target for structural alterations, often involving the addition of methoxy and hydroxy groups nih.govnih.gov.

For example, N-hydroxyethyl azapodophyllotoxin derivatives have been synthesized with variations in ring A, including the presence of a five-membered methylenedioxy ring, a five-membered ring lacking a heteroatom, or a six-membered ethylenedioxy ring nih.govnih.gov. Further modifications on ring E involved the strategic placement of methoxy and hydroxy groups at different positions nih.govnih.gov.

Specific Functional Group Incorporations (e.g., N-hydroxyethyl, thiourea)

The incorporation of specific functional groups allows for the fine-tuning of the chemical and biological properties of azapodophyllotoxin derivatives.

N-hydroxyethyl: Novel N-(2-hydroxyethyl)-2,3-didehydroazapodophyllotoxins have been synthesized through a straightforward reflux in ethanol using novel arylamino alcohols nih.govresearchgate.netresearchgate.net. This method typically yields products in the range of 50-70% researchgate.netresearchgate.net. These N-hydroxyethyl derivatives show potential for conjugation to tissue-targeting carriers nih.govresearchgate.net. Three distinct series of N-hydroxyethyl azapodophyllotoxin derivatives were synthesized, differing in their ring A structure (methylenedioxy, no heteroatom, or ethylenedioxy) nih.govnih.gov.

Table 5: N-hydroxyethyl Azapodophyllotoxin Derivatives Synthesis

Functional GroupRing A VariationSynthesis MethodYield RangeReference
N-hydroxyethylMethylenedioxyOne-pot reflux in ethanol50-70% nih.govnih.govresearchgate.net
N-hydroxyethylNo heteroatomOne-pot reflux in ethanol50-70% nih.govnih.govresearchgate.net
N-hydroxyethylEthylenedioxyOne-pot reflux in ethanol50-70% nih.govnih.govresearchgate.net

Thiourea: Recent research has successfully synthesized new thiourea derivatives of 4-aza-2,3-didehydropodophyllotoxin . These compounds were prepared using multicomponent synthesis methods under mild conditions and without the need for a catalyst . The incorporation of thiourea groups is of significant interest due to the established pharmacological activities of thiourea compounds, including antiviral, anticonvulsant, anti-inflammatory, and anti-tumor effects .

Integration of Heterocyclic Moieties (e.g., pyrazole, isoxazole, indole, indazole, pyridine)

The integration of various heterocyclic moieties into the azapodophyllotoxin scaffold has been a notable area of research, aiming to combine the pharmacological properties of different chromophores core.ac.uksci-hub.se.

Pyrazole: Libraries of tetracyclic dihydropyridopyrazoles have been prepared by bioisosteric replacement of the methylenedioxybenzene subunit of azapodophyllotoxin with a pyrazole moiety nih.gov. This was achieved through a simple one-step MCR involving the condensation of substituted 5-amino-pyrazoles, tetronic acid, and substituted aldehydes nih.gov.

Isoxazole, Indole, Indazole, Pyridine: A series of azapodophyllotoxin derivatives incorporating pyrazole, isoxazole, indole, indazole, and pyridine moieties as an inner ring component have been synthesized sci-hub.se. The synthesis typically involved Knoevenagel condensation reactions where substituted heterocyclic amines, tetronic acid, and substituted aromatic aldehydes were refluxed in ethanol sci-hub.se. The resulting azapodophyllotoxins often precipitated upon cooling, facilitating simple isolation sci-hub.se.

Thiazole: New 4-aza-podophyllotoxin analogues containing a thiazole unit have been synthesized via microwave-assisted multicomponent reactions researchgate.netnih.gov. These reactions involved aldehydes, tetronic acid, and 2-methylbenzo[d]thiazol-5-amine researchgate.netnih.gov. This method offers advantages such as atom-economy, environmental friendliness, good yields, and operational simplicity researchgate.netnih.gov.

Table 6: Integration of Heterocyclic Moieties in Azapodophyllotoxin Derivatives

Heterocyclic MoietySynthesis MethodKey ReactantsReference
PyrazoleMCR5-amino-pyrazoles, Tetronic Acid, Aldehydes nih.gov
IsoxazoleKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
IndoleKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
IndazoleKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
PyridineKnoevenagel CondensationSubstituted Heterocyclic Amines, Tetronic Acid, Aromatic Aldehydes sci-hub.se
ThiazoleMicrowave-assisted MCRAldehydes, Tetronic Acid, 2-methylbenzo[d]thiazol-5-amine researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action

Microtubule Dynamics Perturbation

Microtubules are dynamic protein polymers composed of α- and β-tubulin heterodimers, crucial for various cellular functions including cell shape maintenance, intracellular transport, and cell division, particularly during mitosis. Agents that interfere with microtubule dynamics are well-established anticancer drugs. 2-Azapodophyllotoxin compounds exert their cytotoxic effects by disrupting these critical cellular structures.

Many tubulin-targeting agents exert their effects by binding to specific sites on the tubulin protein. Azapodophyllotoxins, being analogues of podophyllotoxin (B1678966), are often studied for their interaction with the colchicine (B1669291) binding site on tubulin. Podophyllotoxin itself acts by binding to the colchicine binding site of tubulin, leading to microtubule depolymerization nih.gov. Molecular docking studies have provided evidence that certain 4-aza-podophyllotoxin compounds, such as 11j and 11k, interact significantly with residues within the colchicine-binding site of tubulin . Compound D9, another azapodophyllotoxin derivative, was also suggested by molecular docking results to bind to the active binding site of tubulin, consistent with activity at the colchicine site researchgate.net. This interference with the colchicine binding site is a key mechanism by which these compounds inhibit tubulin polymerization.

The inhibition of tubulin polymerization by azapodophyllotoxins directly impacts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. The disruption of microtubule polymerization leads to the disorganization of the mitotic spindle, which in turn blocks mitosis and arrests the cell cycle, typically in the G2/M phase, ultimately leading to apoptosis nih.gov. For example, compound D9, by inhibiting microtubule polymerization, causes cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells researchgate.net. Similarly, 4-aza-podophyllotoxin compounds 11j and 11k have been shown to arrest cells in the G2/M phase of the cell cycle, activate caspases-3/7, and induce apoptosis, indicating a disruption of proper mitotic progression . The mitotic defects observed in cancer cells treated with 4-azapodophyllotoxin analogues, such as 8e and 8b, further support their role in disrupting mitotic spindle dynamics nih.gov.

Disruption of Mitotic Spindle Formation

DNA Topoisomerase Modulation

In addition to their effects on microtubules, azapodophyllotoxins are also recognized for their ability to modulate the activity of DNA topoisomerases, particularly topoisomerase II. These enzymes are vital for DNA replication, transcription, and repair, making them important targets for anticancer therapies.

Azapodophyllotoxins have been identified as inhibitors of DNA topoisomerase II. This dual mechanism, targeting both tubulin polymerization and topoisomerases, enhances their potential as anticancer agents researchgate.netresearchgate.net. Specific azapodophyllotoxin analogues have demonstrated significant topoisomerase II inhibitory activity. For instance, the oxidation of a cytotoxic podophyllotoxin aza-analogue (analogue 2) to its quinone form (analogue 3) resulted in DNA topoisomerase II inhibitory activity at a concentration of 25 µM researchgate.net. This inhibition is attributed to the stabilization of the topoisomerase II-DNA covalent binary complex, leading to double-strand DNA breaks researchgate.net. Molecular docking studies have further supported the high binding affinity of certain thiourea-4-aza-2,3-didehydropodophyllotoxin derivatives for beta topoisomerase II, correlating with their cytotoxic activity in cancer cell lines such as MCF7 and HepG2 . The broader class of 4-azapodophyllotoxin derivatives is generally known to be potent inhibitors of DNA topoisomerase II .

Stabilization of Topoisomerase II-DNA Cleavable Complex

A primary mechanism by which 2-azapodophyllotoxin derivatives exert their cytotoxic effects is through the stabilization of the topoisomerase II-DNA covalent binary complex, effectively acting as topoisomerase II poisons. This action prevents the religation of DNA strands after the enzyme has cleaved them, leading to the accumulation of irreversible DNA double-strand breaks. For instance, a novel azapodophyllotoxin, HTDQ (5-(2-Hydroxyethyl)-9-(3,4,5-trimethoxyphenyl)-6,9-dihydro- researchgate.netnih.govdioxolo[4,5–g]furo[3,4–b]quinolin-8(5H)-one), has been shown to exhibit this property researchgate.net. Similarly, an ortho-quinone derivative of a podophyllotoxin aza-analogue was found to inhibit the catalytic activity of human topoisomerase II by stabilizing the topoisomerase II-DNA covalent binary complex in a dose-dependent manner researchgate.net. This stabilization is crucial as it transforms the essential enzyme topoisomerase II into a potent cellular toxin, triggering cell death pathways oncohemakey.comnih.gov.

Non-Intercalative Mechanisms

Unlike some DNA-targeting agents that intercalate between DNA base pairs, certain 2-azapodophyllotoxin derivatives have been characterized by their non-intercalative mode of action. Studies on the ortho-quinone derivative of a podophyllotoxin aza-analogue, for example, demonstrated no intercalation in DNA unwinding measurements, indicating that its topoisomerase II inhibitory activity is achieved through a non-intercalative mechanism researchgate.net. This distinction is significant as it suggests a different binding mode to the DNA-topoisomerase complex, potentially influencing drug specificity and resistance profiles.

DNA Strand Breakage Induction

The stabilization of the topoisomerase II-DNA cleavable complex directly leads to the induction of DNA strand breaks. This DNA damage is a critical event in the cytotoxic pathway of 2-azapodophyllotoxin derivatives. Research on a novel azapodophyllotoxin, HTDQ, has shown its ability to damage the structural homogeneity of nucleic acids through DNA cleavage researchgate.net. Furthermore, specific azapodophyllotoxin compounds, such as compounds 8a and 9a, have been observed to induce significant DNA fragmentation in treated cells, with compound 9a showing a higher percentage of fragmented DNA compared to etoposide (B1684455) and podophyllotoxin scirp.org. This induction of DNA damage is a hallmark of topoisomerase II poisons and contributes significantly to their antineoplastic activity researchgate.netoncohemakey.com.

Potential for Dual Topoisomerase I and II Inhibition

While many podophyllotoxin derivatives are primarily known for their topoisomerase II inhibition, some novel 2-azapodophyllotoxin compounds have demonstrated the potential for dual inhibition of both topoisomerase I and topoisomerase II. For instance, the novel azapodophyllotoxin HTDQ has been reported to possess dual topoisomerase I and II inhibitory properties researchgate.net. The concurrent inhibition of both topoisomerases is a highly desirable strategy in cancer therapy, as it can potentially overcome resistance mechanisms that arise from targeting only one enzyme and may lead to improved antitopoisomerase activity with reduced toxic side effects compared to combination therapies nih.gov.

Cell Cycle Regulatory Mechanisms

The cellular response to 2-azapodophyllotoxin derivatives often involves disruption of the cell cycle, leading to arrest at specific phases.

Induction of G2/M Phase Arrest

A consistent finding across various studies is the ability of 2-azapodophyllotoxin derivatives to induce cell cycle arrest at the G2/M phase. This arrest is a critical step in preventing the proliferation of cancer cells. For example, the novel azapodophyllotoxin derivative SU212 has been shown to induce G2/M phase arrest in triple-negative breast cancer cell lines, followed by an increase in the sub-G1 phase, indicative of apoptosis nih.gov. This G2/M arrest is often associated with the inhibition of tubulin polymerization, a key process for mitotic spindle formation and cell division rsc.orgnih.gov. Other studies on podophyllotoxin derivatives, including aza-analogues, also confirm their capacity to induce G2/M phase arrest by downregulating cyclin B1 and CDK1 expression, and increasing phospho-histone H3 expression nih.govspandidos-publications.comfrontiersin.orgresearchgate.netnih.gov.

S Phase Arrest

In addition to G2/M phase arrest, some 2-azapodophyllotoxin derivatives have been observed to induce arrest at the S phase of the cell cycle. This indicates interference with DNA replication. For example, specific N-hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin derivatives, such as compounds 8a and 9a, caused a significant proportion of cells to be arrested at the S phase scirp.orgresearchgate.netresearchgate.net. This S phase arrest can be linked to the activation of intra-S DNA damage checkpoints, which aim to permit DNA repair before further cell cycle progression scirp.org.

Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. 2-Azapodophyllotoxin derivatives have been shown to trigger a classical apoptotic cascade in various cancer cell lines.

A hallmark of apoptosis is the sequential activation of caspases, a family of cysteine proteases. Studies have demonstrated that certain 2-azapodophyllotoxin derivatives, such as compound 9a, significantly activate initiator caspases like Caspase-8 and Caspase-9, as well as the effector caspase, Caspase-3. For instance, in colorectal adenocarcinoma COLO 205 cells, compound 9a induced substantial activation of Caspase-3, Caspase-8, and Caspase-9. researchgate.net Similarly, another derivative, SU212, has been observed to induce the cleavage of Caspase-3 and PARP (Poly (ADP-ribose) polymerase), further indicating the activation of the apoptotic process. uniprot.orgvulcanchem.com The activation of Caspase-8 typically suggests the involvement of the extrinsic (death receptor) apoptotic pathway, while Caspase-9 activation is characteristic of the intrinsic (mitochondrial) pathway. researchgate.net

Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic apoptotic pathway, often referred to as the "point of no return" in apoptosis. nih.govuniprot.org Research indicates that 2-azapodophyllotoxin derivative compound 9a induces a statistically significant permeabilization of the mitochondrial membrane in COLO 205 cells. researchgate.netwikipedia.orgfigshare.com This permeabilization leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, subsequently activating the caspase cascade. nih.govresearchgate.net

Phosphatidylserine (B164497) (PS) migration to the outer leaflet of the plasma membrane is an early event in apoptosis, serving as an "eat-me" signal for phagocytic cells. researchgate.net Both 2-azapodophyllotoxin derivatives, compound 8a and compound 9a, have been shown to induce PS migration to the exterior of cells, as evidenced by annexin (B1180172) V staining. This migration is a strong indicator of an ongoing apoptotic cell death mechanism. researchgate.netfigshare.combiomolther.org

DNA fragmentation is a late-stage event in apoptosis, characterized by the cleavage of genomic DNA into nucleosomal units by activated endonucleases. researchgate.netuni-freiburg.de Studies on 2-azapodophyllotoxin derivatives have reported significant DNA fragmentation. Specifically, compound 8a and compound 9a demonstrated considerable DNA fragmentation in COLO 205 cells, with 20.9% and 30.5% fragmentation, respectively. This effect was more pronounced compared to analog controls like etoposide (9.5%) and podophyllotoxin (16%). researchgate.netnih.gov

Phosphatidylserine (PS) Migration

Influence on Cellular Metabolic Pathways

AMP-activated protein kinase (AMPK) is a critical energy sensor that regulates cellular metabolism. A novel 2-azapodophyllotoxin derivative, SU212, has been identified as a direct activator of AMPK in triple-negative breast cancer (TNBC) cells. uniprot.orgnih.gov This activation occurs via the phosphorylation of AMPKα at Thr172. uniprot.org The activation of AMPK by SU212 leads to a metabolic reprogramming, promoting oxidative phosphorylation and decreasing glycolysis in cancer cells, while having minimal effects on normal cells. uniprot.orgfigshare.com Furthermore, AMPK activation antagonizes the Warburg effect, a metabolic shift common in cancer cells, by repressing hypoxia-inducible factor 1α (HIF-1α) and associated glycolytic effectors. uniprot.orgnih.gov AMPK activation also inhibits enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase 1 (ACC1) and HMG-CoA reductase (HMGCR), which are crucial for cancer cell survival and drug resistance. uniprot.org

Compound Names and PubChem CIDs

Structure Activity Relationships Sar of 2 Azapodophyllotoxin Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in dictating the biological efficacy of 2-Azapodophyllotoxin derivatives, particularly concerning the configuration of key chiral centers and ring fusions.

Importance of C2 Epimerization

A significant challenge with the natural precursor, podophyllotoxin (B1678966), is its propensity to isomerize into the biologically inactive picropodophyllotoxin through epimerization at the C2 center under physiological conditions nih.gov. This epimerization process involves the opening of the trans γ-lactone system of ring D, converting it into a more thermodynamically stable, but less active, cis epimer researchgate.netnih.gov. Picropodophyllin, the cis isomer of podophyllotoxin, is notably 100-fold less active than its trans counterpart nih.gov.

The design of 2-Azapodophyllotoxin derivatives offers a strategic solution to this problem. By replacing the sp3 C2 center found in podophyllotoxin with an sp2 nitrogen atom, 2-Azapodophyllotoxins effectively eliminate the possibility of epimerization at this position, thereby maintaining their active conformation and preventing metabolic inactivation nih.gov. This removal of chirality at C2 and C3 in azapodophyllotoxins is a key advantage in circumventing the epimerization issue researchgate.net.

Role of C1 and C3 Absolute Configuration

The absolute configuration at C1 and C3 in the azapodophyllotoxin scaffold is critical for maintaining biological activity, ideally mirroring the stereochemical structure of active podophyllotoxin derivatives nih.gov. Podophyllotoxin itself possesses four stereogenic carbons within its C-ring nih.govingentaconnect.com. For podophyllotoxin, specific configurations are paramount: the 1,2-cis and 2,3-trans configurations are essential for biological activity, whereas the C-2 diastereomer (picropodophyllotoxin) is nearly inactive semanticscholar.orgmdpi.com.

Significance of 1,2-cis-2,3-trans Configuration of Ring C

The 1,2-cis-2,3-trans configuration of ring C is generally considered crucial for the antitumor activity of azapodophyllotoxin structures nih.govsemanticscholar.orgmdpi.com. In many instances, trans analogues of azapodophyllotoxins have demonstrated greater cytotoxicity compared to their corresponding cis analogues, a phenomenon attributed to their closer topological resemblance to the parent podophyllotoxin nih.gov.

However, recent research has unveiled a compelling finding that introduces nuance to this rule. A novel C3 hydroxy, cis-selective γ-lactone configuration within the azapodophyllotoxin scaffold has been reported to maintain significant potent activity researchgate.net. This specific cis configuration allows for the release of the highly strained trans γ-lactone system, typically found in podophyllotoxin analogues, into a more thermodynamically stable cis γ-lactone motif while remarkably preserving its biological potency researchgate.net. This suggests that for 2-Azapodophyllotoxins, specific cis arrangements in ring C can be tolerated or even beneficial, depending on other structural features.

The following table illustrates the relative cytotoxicities of podophyllotoxin and some 2-azapodophyllotoxin analogues against L1210 leukemia cells and their microtubule assembly inhibition (IC50 values), highlighting the impact of structural modifications, including stereochemistry:

CompoundMicrotubule Assembly Inhibition IC50 (µg/mL) researchgate.netIn Vitro Cytotoxicity against L1210 (µg/mL) researchgate.net
Podophyllotoxin (1)0.13Not specified in snippet, but most cytotoxic nih.gov
2-Azapodophyllotoxin (69a) (cis)1.7Potent antitumor activity nih.gov
2-Azapodophyllotoxin (70a) (trans)0.42Potent antitumor activity nih.gov

Note: While 69a is referred to as "cis analogue" and 70a as "trans analogue" in the context of cytotoxicity nih.gov, the microtubule assembly inhibition data from researchgate.net correlates with these observations.

Contribution of Aromatic Rings and Substituents

The nature and substitution patterns of the aromatic rings (B and E) are significant determinants of the biological activity of 2-Azapodophyllotoxin derivatives.

E-ring Modification Effects

Modifications to the E-ring, specifically its substitution patterns, profoundly influence the biological activity of 2-Azapodophyllotoxin derivatives. The presence of a 3,5-dimethoxy group on ring E has been identified as important for activity nih.gov. Furthermore, compounds featuring 3'-methoxy and 3',4',5'-trimethoxy substitution on ring E have been found to be among the most active within certain series of N-hydroxyethyl aza-podophyllotoxin derivatives nih.gov. An oxidized E-ring can also serve as an essential motif for 2-azapodophyllotoxin analogues mdpi.com.

Influence of Ethylenedioxy Group on Ring B

The ethylenedioxy group on ring B is recognized as an important structural feature contributing to the activity of 2-Azapodophyllotoxin derivatives nih.gov. While general modifications to ring B in podophyllotoxins are less common, the introduction of a hydroxyl group into ring B has been shown to significantly enhance the Topoisomerase II (TOPO-II) inhibitory activity of epipodophyllotoxin (B191179) semanticscholar.org.

Correlation between Structure and Specific Molecular Targets

SAR for Tubulin Inhibition

The parent compound, podophyllotoxin, is a potent inhibitor of tubulin polymerization, acting by binding to the colchicine (B1669291) site on β-tubulin and thereby disrupting microtubule assembly, which leads to cell cycle arrest in the G2/M phase and apoptosis. nih.govmdpi.comnih.gov Azapodophyllotoxin derivatives have been designed to retain or enhance this tubulin-targeting activity.

Key SAR findings for tubulin inhibition in azapodophyllotoxin derivatives include:

Nitrogen Substitution: The substitution of the carbon atom at position 4 of the podophyllotoxin skeleton with a nitrogen atom (forming 4-azapodophyllotoxins) has been shown to be important for antitumor activity. For instance, (−)-4-aza-4-deoxypodophyllotoxin exhibited comparable antitumor activity to natural (−)-podophyllotoxin against P-388 leukemia cells, with an IC₅₀ of 0.0050 µg/mL for both. nih.gov

Ring E Substitutions: The presence and pattern of methoxy (B1213986) groups on ring E (the trimethoxyphenyl ring) significantly influence activity. Compounds with a 3,4,5-trimethoxy substitution on the C-4 phenyl ring were often the most active, while unsubstituted C-4 phenyl rings resulted in less active compounds. nih.gov Halogenated substitutions on the C-4 phenyl ring have also shown promising activity. nih.gov

γ-Butyrolactone Ring (Ring D): The γ-butyrolactone ring D of 4-azapodophyllotoxins plays a vital role in their biological activities, including tubulin binding. Modifications to this ring can lead to a decrease in cytotoxicity. researchgate.netresearchgate.net

Stereochemistry: The 1,2-cis-2,3-trans configuration of ring C in the azapodophyllotoxin structure is crucial for its antitumor activity. nih.gov

Specific Derivatives: Novel cis-selective and non-epimerizable C3 hydroxy azapodophyllotoxins have demonstrated potent antiproliferative activity against human cancer cell lines (e.g., MCF-7 and 22Rv1). Several compounds showed sub-micromolar IC₅₀ values, with compound 8e exhibiting IC₅₀ values of 0.11 µM (22Rv1) and 0.21 µM (MCF-7), which are comparable to or better than etoposide (B1684455) (IC₅₀ values of 0.36–1.26 µM) and teniposide (B1684490) (IC₅₀ values of 0.08–0.13 µM) in the same assays. nih.govcore.ac.uk NSC750212, another azapodophyllotoxin derivative, has been shown to inhibit tubulin polymerization. nih.gov

Table 1: Tubulin Polymerization Inhibition and Cytotoxicity of Selected Azapodophyllotoxin Derivatives

CompoundTubulin Polymerization Inhibition (IC₅₀)Cell Line (Cytotoxicity IC₅₀)Reference
Podophyllotoxin0.13 µg/mLL1210 leukemia cells (in vitro cytotoxicity correlated) nih.gov
(−)-4-aza-4-deoxypodophyllotoxinNot specifiedP-388 leukemia cells (0.0050 µg/mL) nih.gov
Compound 8eNot specified22Rv1 (0.11 µM), MCF-7 (0.21 µM) nih.govcore.ac.uk
EtoposideNot antimitoticMCF-7, 22Rv1 (0.36–1.26 µM) nih.govnih.gov
TeniposideNot antimitoticMCF-7, 22Rv1 (0.08–0.13 µM) nih.gov
NSC750212Inhibited tubulin polymerizationLymphoma, RCC cell lines (dose-dependent inhibition) nih.gov

SAR for Topoisomerase II Inhibition

Unlike the parent podophyllotoxin, many azapodophyllotoxin derivatives, similar to etoposide and teniposide, function as topoisomerase II inhibitors. nih.govresearchgate.net These compounds typically act as "topoisomerase II poisons," stabilizing the transient covalent topoisomerase II-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and ultimately cell death. nih.govresearchgate.netnih.gov

SAR insights into topoisomerase II inhibition by azapodophyllotoxin derivatives:

Structural Divergence from Tubulin Inhibitors: The mechanism of action shifts from tubulin inhibition to topoisomerase II inhibition with certain structural modifications, as seen in the transition from podophyllotoxin to etoposide and teniposide. nih.gov Azapodophyllotoxins can exhibit dual mechanisms or primarily act as topoisomerase II inhibitors depending on their specific structure. researchgate.net

Ring A and E Modifications: SAR studies focusing on 4-azapodophyllotoxin structural modifications have explored changes to rings A and E. Derivatives with alkyl and 4-fluorobenzyl substituents at the 4-aza position have shown potent cancer cell growth inhibitory activity (GI₅₀ 0.1 to <0.03 µg/mL) against a panel of human and murine cancer cell lines. researchgate.net

Specific Azapodophyllotoxin Derivatives: The potential bioactive azapodophyllotoxin, 5-(2-Hydroxyethyl)-9-(3,4,5-trimethoxyphenyl)-6,9-dihydro- nih.govresearchgate.netdioxolo[4,5–g]furo[3,4–b]quinolin-8(5H)-one (HTDQ), has been found to be highly effective against various cancer cell lines. researchgate.net HTDQ also demonstrated dual topoisomerase I and II inhibitory properties, inhibiting topoisomerase II by 83–96% within the concentration range of 12.5–100 µM. researchgate.net

Table 2: Topoisomerase II Inhibition by Selected Azapodophyllotoxin Derivatives and Reference Compounds

CompoundTopoisomerase II InhibitionCell Lines (GI₅₀/IC₅₀)Reference
EtoposideTopoisomerase II poison (IC₅₀ = 0.34 µM for enzyme activity)DU145, HeLa, A549 (low µM range cytotoxicity) nih.govrsc.org
TeniposideTopoisomerase II poisonUsed for ALL treatment nih.gov
HTDQ (a 2-Azapodophyllotoxin derivative)Inhibited Topoisomerase II by 83–96% (12.5–100 µM)Highly effective against various cancer cell lines (GI₅₀ < 1 µM for most) researchgate.netresearchgate.net
Compound 6f (cyclopentaquinoline derivative, for comparison)IC₅₀ = 0.97 µM (Topo II activity)HepG-2 (2.31 µM), HCT-116 (3.67 µM), Caco-2 (9.83 µM) rsc.org

SAR for DNA Binding and Cleavage

While topoisomerase II inhibitors indirectly lead to DNA cleavage by stabilizing the enzyme-DNA complex, some azapodophyllotoxin derivatives have also been investigated for their direct DNA binding and cleavage capabilities.

Key aspects of SAR related to DNA binding and cleavage for azapodophyllotoxin derivatives:

Groove Binding and Intercalation: A novel azapodophyllotoxin, HTDQ, has been shown to induce DNA cleavage via groove binding. researchgate.net This suggests that certain structural features within the azapodophyllotoxin scaffold can facilitate direct interaction with the DNA helix, rather than solely through enzyme mediation.

Functional Groups for Interaction: Molecular docking studies on HTDQ have indicated that the 4-chromone core and the hydroxyl and methoxy groups are crucial for both DNA intercalation and topoisomerase I and II inhibition. researchgate.net This highlights the importance of specific functional groups and their spatial arrangement for direct DNA interaction.

Planarity and Binding Mode: The planarity of a ligand can increase its intercalating ability into DNA. While some compounds bind via intercalation, others, like certain metal complexes, may primarily interact through groove binding, which involves direct interaction with the edges of base pairs in the major or minor grooves of nucleic acids. researchgate.net The specific binding mode (intercalation vs. groove binding) can influence the extent and nature of DNA cleavage.

Preclinical Research Methodologies and Findings

In vitro Research Models and Assays

Cell Line Panels (e.g., NCI-60, COLO 205, L1210, KB, MCF-7, A549)

The cytotoxic potential of 2-azapodophyllotoxin and its derivatives has been extensively evaluated using a variety of human cancer cell line panels. The U.S. National Cancer Institute's (NCI) 60-cell line panel, a diverse set of human tumor cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), has been a crucial tool in the primary screening of these compounds. revvity.co.jpnih.gov

Derivatives of 2-azapodophyllotoxin have demonstrated significant growth inhibition across this panel. For instance, certain fascinating aza-podophyllotoxin (AZP) derivatives have shown excellent anticancer activities with GI50 values (the concentration required to inhibit cell growth by 50%) of less than 1 μM for the majority of the cancer cell lines tested. researchgate.net One such derivative, NSC750212, was found to be highly effective in vitro against the human renal cell carcinoma A498 line and the human lymphoma line CCRF-CEM. nih.gov

Beyond the NCI-60 panel, researchers have focused on specific cell lines to further characterize the activity of these compounds. The COLO 205 colorectal adenocarcinoma cell line has been frequently used, with several novel AZP derivatives showing potent activity against it. scirp.orgscilit.com Other commonly utilized cell lines include:

L1210: A murine leukemia cell line used to assess in vitro cytotoxicity. nih.gov

KB: A human epidermoid carcinoma cell line. rsc.orgsun.ac.za

MCF-7: A human breast adenocarcinoma cell line. sun.ac.zaresearchgate.netresearchgate.netnih.gov

A549: A human lung carcinoma cell line. sun.ac.zaresearchgate.netspandidos-publications.com

The evaluation of 2-azapodophyllotoxin derivatives against these cell lines has revealed potent cytotoxic activities, often with IC50 values (the concentration required to inhibit 50% of a biological or biochemical function) in the low micromolar and even nanomolar range. researchgate.netrsc.org For example, a series of 4-aza-2,3-didehydropodophyllotoxin derivatives displayed cytotoxicity against MCF-7, A549, and COLO 205 cell lines. researchgate.net Another study on novel heterocyclic hybrids of 4-aza-podophyllotoxin showed moderate to high cytotoxicity against KB, HepG2, A549, and MCF7 cell lines. rsc.orgresearchgate.net

Compound/DerivativeCell LineCancer TypeActivity (IC50/GI50 in µM)Reference
4-aza-2,3-didehydropodophyllotoxin derivativesMCF-7BreastGood to moderate researchgate.net
4-aza-2,3-didehydropodophyllotoxin derivativesA549LungGood to moderate researchgate.net
4-aza-2,3-didehydropodophyllotoxin derivativesColo-205ColonGood to moderate researchgate.net
Heterocyclic hybrids of 4-aza-podophyllotoxin (e.g., 13k)KBEpidermoid Carcinoma0.23 - 0.27 rsc.org
Heterocyclic hybrids of 4-aza-podophyllotoxin (e.g., 13k)A549Lung0.23 - 0.27 rsc.org
Heterocyclic hybrids of 4-aza-podophyllotoxin (e.g., 13k)HepG2Hepatoma0.23 - 0.27 rsc.org
AZP derivative (HTDQ)NCI-60 PanelVarious< 1 researchgate.net
NSC750212A498KidneyHigh efficacy nih.gov
NSC750212CCRF-CEMLeukemiaHigh efficacy nih.gov

Cytotoxicity and Growth Inhibition Assays (e.g., IC50, GI50 determination)

A cornerstone of the preclinical evaluation of 2-azapodophyllotoxin derivatives is the determination of their cytotoxic and growth-inhibitory effects on cancer cells. This is primarily achieved through various in vitro assays that measure cell viability and proliferation after exposure to the compound. The most common parameters determined are the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell growth. researchgate.net The GI50, a parameter often used by the National Cancer Institute (NCI), is the concentration of the test drug that causes a 50% reduction in cell growth compared to untreated control cells, with a correction for the cell count at the beginning of the experiment. cancer.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, cytotoxicity. rjpharmacognosy.irnih.gov In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. A decrease in the amount of formazan produced indicates a reduction in cell viability due to the cytotoxic effects of the compound being tested. rjpharmacognosy.ir

Numerous studies have reported the IC50 and GI50 values for various 2-azapodophyllotoxin derivatives across a range of cancer cell lines. For example, some derivatives have shown potent cytotoxicity against KB and A549 cell lines with IC50 values of 1.99 ± 0.22 and 0.90 ± 0.09 μM, respectively. researchgate.net In another study, a novel aza-podophyllotoxin derivative, SU212, exhibited IC50 values in the micromolar range against triple-negative breast cancer cell lines. nih.gov The determination of these values is a critical first step in identifying promising anticancer candidates for further development.

Compound/DerivativeCell LineAssayIC50/GI50 (µM)Reference
Compound 7fKBNot Specified1.99 ± 0.22 researchgate.net
Compound 7fA549Not Specified0.90 ± 0.09 researchgate.net
SU212MDA-MB-231MTT~0.5 nih.gov
SU212MDA-MB-468MTT~0.25 nih.gov
AZP 8aCOLO 205Not SpecifiedIC50 determined at 24h scirp.org
AZP 9aCOLO 205Not SpecifiedIC50 determined at 24h scirp.org
4-aza-2,3-didehydropodophyllotoxinsHep-G2Not Specified52.2 - 261.2 researchgate.net
4-aza-2,3-didehydropodophyllotoxinsMCF7Not Specified52.2 - 261.2 researchgate.net

Cell Cycle Analysis Techniques

To understand the mechanism by which 2-azapodophyllotoxin derivatives inhibit cancer cell growth, researchers employ cell cycle analysis techniques. The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in cell proliferation and, in some cases, cell death.

Flow cytometry is the primary technique used for cell cycle analysis. spandidos-publications.com In this method, cells are treated with the compound of interest, harvested, and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). nih.gov The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. By analyzing a large population of cells, a histogram can be generated that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. spandidos-publications.com

Studies have shown that 2-azapodophyllotoxin derivatives can induce cell cycle arrest at different phases. For example, some derivatives have been found to cause an accumulation of cells in the S phase in COLO 205 colorectal adenocarcinoma cells. scirp.org In contrast, another derivative, SU212, was shown to induce G2/M phase arrest in triple-negative breast cancer cell lines. nih.gov This was further confirmed by observing an increase in mitotic phase arrest. nih.gov Similarly, other podophyllotoxin (B1678966) derivatives have been reported to induce G2/M phase arrest in non-small cell lung cancer cells. spandidos-publications.com This ability to halt the cell cycle is a key aspect of the anticancer activity of these compounds. rsc.org

Compound/DerivativeCell LineObserved EffectReference
AZP 8aCOLO 205Arrest at S phase scirp.org
AZP 9aCOLO 205Arrest at S phase scirp.org
SU212MDA-MB-231G2/M phase arrest, followed by an increase in sub-G1 phase nih.gov
SU212MDA-MB-468G2/M phase arrest, followed by an increase in sub-G1 phase nih.gov
Compound 7fA549Arrest at S phase researchgate.net
LJ12 (podophyllotoxin derivative)A549G2/M phase arrest spandidos-publications.com

Apoptosis Induction Assays (e.g., Annexin (B1180172) V, Caspase activity)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. Many anticancer drugs, including derivatives of 2-azapodophyllotoxin, function by inducing apoptosis in cancer cells. Several in vitro assays are used to detect and quantify apoptosis.

Annexin V Assay: One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bmglabtech.com Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. bmglabtech.com In the Annexin V assay, treated cells are incubated with fluorescently labeled Annexin V. Cells that fluoresce are in the early stages of apoptosis. rjpharmacognosy.ir This method can be combined with a viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. rjpharmacognosy.ir

Caspase Activity Assays: Caspases are a family of protease enzymes that play a central role in the execution of apoptosis. bmglabtech.com They exist as inactive pro-enzymes and are activated in a cascade in response to pro-apoptotic signals. bmglabtech.com Initiator caspases (e.g., caspase-8, caspase-9) activate effector caspases (e.g., caspase-3, caspase-7), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. bmglabtech.com Assays are available to measure the activity of specific caspases, often using a substrate that releases a fluorescent or colorimetric signal upon cleavage. biotium.com

Studies have demonstrated that 2-azapodophyllotoxin derivatives can induce apoptosis through these pathways. For instance, in COLO 205 cells, AZP derivative 9a was shown to cause PS migration (detected by Annexin V) and activation of caspases 3, 8, and 9. scirp.orgscilit.com Another derivative, SU212, induced apoptosis in triple-negative breast cancer cells, which was confirmed by Annexin V staining and the cleavage of caspase-3 and PARP. nih.gov The ability of these compounds to activate the apoptotic machinery makes them promising candidates for cancer therapy. nih.gov

Compound/DerivativeCell LineApoptosis MarkerFindingReference
AZP 8aCOLO 205Annexin VMigration of phosphatidylserine scirp.org
AZP 9aCOLO 205Annexin V, Caspase-3, -8, -9Migration of phosphatidylserine and activation of caspases scirp.org
SU212MDA-MB-231, MDA-MB-468Annexin V, Cleaved Caspase-3Induces apoptotic cell death nih.gov
Compound 7fA549Not SpecifiedInduces apoptosis researchgate.net
Azaanthraquinone-podophyllotoxin hybridsHepG2, SK-Lu-1Caspase-3/7Activate caspase-3/7 and promote apoptosis rsc.org

Tubulin Polymerization Assays

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. rsc.org They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. rsc.org Because of their importance in mitosis, microtubules are a key target for anticancer drugs. rsc.org Compounds that interfere with tubulin polymerization can be classified as either microtubule-stabilizing agents or microtubule-destabilizing agents.

Tubulin polymerization assays are cell-free in vitro systems used to directly measure the effect of a compound on the assembly of microtubules from purified tubulin. researchgate.net In a typical assay, purified tubulin is induced to polymerize in the presence or absence of the test compound. The extent of polymerization is monitored over time, often by measuring the increase in light scattering or fluorescence. nih.gov

Podophyllotoxin, the natural product from which 2-azapodophyllotoxins are derived, is a well-known inhibitor of tubulin polymerization. nih.gov It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. nih.gov Several studies have investigated whether 2-azapodophyllotoxin derivatives retain this mechanism of action. Indeed, many aza-podophyllotoxin analogues have been shown to be potent inhibitors of tubulin polymerization. nih.govresearchgate.net For example, the derivative NSC750212 was found to disrupt tubulin polymerization. nih.gov This inhibition of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, highlighting a primary mechanism of the anticancer activity of this class of compounds. rsc.orgresearchgate.net

Compound/DerivativeAssay TypeFindingReference
NSC750212Tubulin Polymerization AssayDisrupts tubulin polymerization nih.gov
Various aza-podophyllotoxin analoguesIn vitro tubulin polymerization assayPotent inhibitors of tubulin polymerization researchgate.net
Compound 8aIn vitro tubulin polymerization assayInhibits tubulin polymerization with an IC50 of 1.7 µM rsc.org
Azaanthraquinone-podophyllotoxin hybridsMolecular dockingDocked into the colchicine (B1669291) binding site of tubulin rsc.org
HTDQ (AZP derivative)Biophysical and in silico studiesPrimarily considered an inhibitor of tubulin polymerization researchgate.net

DNA Topoisomerase Assays (e.g., decatenation, relaxation)

The interaction of 2-azapodophyllotoxin analogues with DNA topoisomerases, crucial enzymes in DNA replication and transcription, has been a key area of investigation. nih.gov These enzymes alter the topological state of DNA by catalyzing the breaking and rejoining of DNA strands. nih.gov Type I topoisomerases create single-stranded breaks to relax supercoiled DNA, while type II topoisomerases introduce double-stranded breaks to perform functions like decatenation, the unlinking of interlocked DNA circles. nih.govnih.gov

Studies on a specific ortho-quinone analogue of 2-azapodophyllotoxin revealed it to be a potent and specific inhibitor of human DNA topoisomerase II. researchgate.net In decatenation assays, which utilize kinetoplast DNA (kDNA)—a network of interlocked DNA minicircles—this analogue inhibited the catalytic activity of topoisomerase II in a dose-dependent manner. nih.govresearchgate.net The inhibition of decatenation prevents the separation of replicated DNA molecules, a critical step for cell division. nih.gov

Conversely, the same analogue did not affect the relaxation of supercoiled DNA by topoisomerase I at concentrations up to 400 microM. researchgate.net This indicates that the compound is a specific inhibitor of topoisomerase II without significant activity against topoisomerase I, highlighting a selective mechanism of action. researchgate.net These findings suggest that an oxidized E-ring is an important structural feature for the topoisomerase II inhibitory activity of 2-azapodophyllotoxin analogues. researchgate.net

DNA Cleavage Studies (e.g., gel electrophoresis)

DNA cleavage studies, often conducted using agarose (B213101) gel electrophoresis, are employed to determine if a compound can induce breaks in DNA strands. nih.gov This method can distinguish between different topological forms of plasmid DNA: the supercoiled (SC) form, the nicked or open-circular (OC/NC) form (resulting from a single-strand break), and the linear (L) form (resulting from a double-strand break). mdpi.com

A novel 2-azapodophyllotoxin derivative, identified as HTDQ, was shown to induce DNA cleavage. researchgate.net Gel electrophoresis experiments using pBR322 plasmid DNA demonstrated that as the concentration of HTDQ increased, the amount of the supercoiled form decreased, while the nicked form appeared, indicating single-strand DNA breaks. researchgate.net Further studies with an ortho-quinone analogue of 2-azapodophyllotoxin showed that it stimulated double-strand DNA breaks in supercoiled circular plasmid DNA, resulting in the production of linear DNA. researchgate.net This activity is attributed to the stabilization of the topoisomerase II-DNA covalent binary complex, trapping the enzyme in a state where the DNA is cleaved. researchgate.net

The ability of these compounds to damage the structural integrity of DNA is a key aspect of their cytotoxic mechanism. researchgate.net

Summary of DNA Cleavage Studies on 2-Azapodophyllotoxin Analogues

CompoundDNA TargetMethodologyKey FindingsReference
HTDQ (Azapodophyllotoxin)pBR322 Plasmid DNAAgarose Gel ElectrophoresisConcentration-dependent increase in nicked circular (NC) DNA form. researchgate.net
Ortho-quinone 2-azapodophyllotoxin analogueSupercoiled Circular Plasmid DNAAgarose Gel ElectrophoresisStimulated double-strand breaks, resulting in the production of linear DNA. researchgate.net

Gene and Protein Expression Analysis

The anticancer activity of 2-azapodophyllotoxin derivatives is also linked to their ability to modulate the expression of critical genes and proteins involved in cell cycle regulation and tumor progression. Gene and protein expression analysis helps to elucidate the molecular pathways affected by these compounds. nih.govnih.gov

Research on a potent bioorganic derivative of azapodophyllotoxin in triple-negative breast cancer cells revealed significant alterations in the expression of key cell cycle regulators. researchgate.net Western blotting analysis showed that the compound inhibited the expression of Polo-like kinase 1 (PLK1), Cell Division Cycle 20 (CDC20), and Cyclin-dependent kinase 1 (CDK1). researchgate.net The study also identified a negative regulatory relationship between PLK1 and the tumor suppressor protein p53 at the protein level, suggesting that the azapodophyllotoxin derivative exerts its effects by regulating the p53 pathway. researchgate.net Such analyses are crucial for identifying the specific molecular targets and mechanisms of action of these potential therapeutic agents. proteinatlas.orgcancer-pku.cn

Effects of a 2-Azapodophyllotoxin Derivative on Protein Expression

Protein TargetEffectAssociated PathwayCell ModelReference
PLK1InhibitedCell CycleTriple-Negative Breast Cancer researchgate.net
CDC20InhibitedCell CycleTriple-Negative Breast Cancer researchgate.net
CDK1InhibitedCell CycleTriple-Negative Breast Cancer researchgate.net
p53Upregulated/Activated (Implied)Tumor Suppression / Cell CycleTriple-Negative Breast Cancer researchgate.net

Invasion and Migration Assays

Cancer metastasis, the process by which cancer cells spread to other parts of the body, involves cell migration and invasion of surrounding tissues. In vitro assays, such as the transwell migration assay and wound healing assay, are used to evaluate the ability of compounds to inhibit these processes. nih.govfrontiersin.orgnih.gov

Studies have shown that derivatives of 2-azapodophyllotoxin can suppress processes linked to metastasis. For instance, a potent azapodophyllotoxin derivative was found to suppress tumor progression in triple-negative breast cancer, a cancer type known for its aggressive metastatic potential. researchgate.netdntb.gov.ua In studies on human renal cell carcinoma (RCC) cell lines, the dual PAK4/NAMPT inhibitor KPT-9274 was shown to cause a decrease in cell invasion and migration, demonstrating that targeting pathways relevant to RCC can impact metastatic potential. nih.gov While KPT-9274 is not a direct 2-azapodophyllotoxin analogue, these findings highlight that inhibiting key signaling pathways can reduce the invasive and migratory capabilities of cancer cells, a mechanism that is also being explored for azapodophyllotoxin derivatives.

In vivo Research Models (Animal Studies)

In vivo research using animal models is a critical step in preclinical drug development, providing insights into a compound's efficacy and its effects on a whole organism. mdpi.com

Xenograft Models for Tumor Growth Inhibition (e.g., P-388 mouse, human RCC in mice)

Xenograft models, which involve transplanting human cancer cells or tumors into immunocompromised mice, are widely used to assess the antitumor activity of novel compounds. iitri.orgcrownbio.com

The P-388 murine leukemia model has been utilized to evaluate the cytotoxicity of azapodophyllotoxin analogues. Studies revealed that 4-aza-4-deoxypodophyllotoxin exhibited potent cytotoxic activity against P-388 leukemia cells, indicating its potential as an anticancer agent. researchgate.net

In the context of renal cell carcinoma (RCC), xenograft models using human RCC cell lines are employed to test therapeutic efficacy. For example, in a human RCC xenograft model using 786-O cells, the dual inhibitor KPT-9274 demonstrated dose-dependent inhibition of tumor growth with no apparent toxicity. nih.gov Such models are instrumental in evaluating tumor growth inhibition (TGI) and potential tumor regression (REG) in a live animal, bridging the gap between in vitro findings and clinical application. jci.orgrevistanefrologia.com

In vivo Efficacy of Azapodophyllotoxin Analogues and Related Compounds in Xenograft Models

CompoundXenograft ModelKey FindingsReference
4-aza-4-deoxypodophyllotoxinP-388 Murine LeukemiaShowed potent cytotoxicity. researchgate.net
KPT-9274 (PAK4/NAMPT inhibitor)786-O Human Renal Cell Carcinoma in miceDose-dependent inhibition of tumor growth. nih.gov

Assessment of Tumor Progression and Metastasis in Animal Models

Animal models are essential for studying the complex, multi-step process of tumor progression and metastasis. nih.govcrownbio.com These models allow researchers to assess not only the growth of the primary tumor but also the dissemination of cancer cells to distant organs. nih.gov

A study featuring a potent bioorganic azapodophyllotoxin derivative demonstrated its ability to suppress tumor progression in a triple-negative breast cancer animal model. researchgate.net Assessment in such models typically involves regular measurement of tumor volume to track growth over time. jci.org To evaluate metastasis, researchers may use techniques like bioluminescent imaging of luciferase-labeled cancer cells to monitor their spread in real-time to organs such as the lungs, liver, or bone. nih.gov These advanced in vivo models are crucial for understanding how a compound affects the entire metastatic cascade, from primary tumor growth to the formation of secondary tumors. crownbio.com

Application of Nanoimmunoassay for Molecular Target Validation (e.g., tubulin levels in vivo)

Nanoimmunoassay (NIA) is a sophisticated proteomic technique used for the quantitative analysis of proteins from small sample volumes, such as those obtained from fine-needle aspirates of tumors. This method has been pivotal in validating the in vivo molecular targets of 2-azapodophyllotoxin derivatives.

Immunohistochemical (IHC) Analyses for Biomarkers

Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific proteins (biomarkers) within tissue sections. researchgate.net This method is integral for diagnosing and staging cancers and for assessing the effects of therapeutic agents by monitoring changes in key cellular proteins. nih.govstanford.edu In the context of 2-azapodophyllotoxin research, IHC has been used to validate the in vitro findings in in vivo tumor models, providing crucial evidence of the compound's mechanism of action.

A study investigating the effects of the aza-podophyllotoxin derivative SU212 on triple-negative breast cancer (TNBC) utilized IHC analyses on tumor sections from xenograft models. oncotarget.com The findings from the IHC staining were consistent with in vitro results, confirming the compound's biological effects in a living organism. oncotarget.com Specifically, treatment with SU212 led to a marked decrease in the expression of the proliferation marker Ki-67. oncotarget.com Conversely, the treatment induced a significant increase in the expression of several key biomarkers associated with apoptosis and metabolic pathway modulation. oncotarget.com These included the pro-apoptotic protein Bax, the executioner protein cleaved caspase 3 (c-Caspase 3), and the activated form of AMP-activated protein kinase (phospho-AMPKα). oncotarget.com This upregulation of apoptotic markers provides strong evidence that the compound's antitumor effect is mediated through the induction of programmed cell death. mdpi.comoncotarget.com

Table 1: Immunohistochemical Analysis of Biomarker Expression in Tumors Treated with Aza-podophyllotoxin Derivative SU212 This table summarizes the observed changes in key protein biomarkers from tumor sections analyzed by IHC after treatment with SU212, as reported in the cited literature.

BiomarkerFunctionObserved Change Post-TreatmentImplicationCitation
Ki-67 Cellular ProliferationDecreased ExpressionInhibition of tumor cell growth oncotarget.com
Bax Pro-apoptotic ProteinIncreased ExpressionInduction of apoptosis oncotarget.com
Cleaved Caspase 3 Apoptosis ExecutionIncreased ExpressionActivation of apoptosis pathway oncotarget.com
Phospho-AMPKα Energy Sensing/MetabolismIncreased ExpressionActivation of the AMPK pathway oncotarget.com
LDHA Lactate Dehydrogenase ADecreased ExpressionInhibition of anaerobic glycolysis oncotarget.com

Computational and In Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand the interaction between a ligand, such as a 2-azapodophyllotoxin derivative, and its protein target. nih.gov Multiple studies have employed molecular docking to elucidate the mechanism of tubulin inhibition by this class of compounds. nih.govoncotarget.com

The simulations have consistently shown that 4-aza-podophyllotoxin derivatives bind to tubulin at the colchicine-binding site. nih.govoncotarget.commdpi.com This interaction is critical for their biological activity, as it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov For instance, docking studies with potent cytotoxic compounds 5a, 5b, 11j, and 11k revealed important interactions with amino acid residues within this specific pocket of the tubulin protein. nih.govoncotarget.com Similarly, a study on new heterocyclic hybrids of 4-aza-podophyllotoxin, including the highly active compound 13k, used molecular docking to confirm their interaction with the colchicine-binding site. mdpi.com

Beyond tubulin, docking simulations have also been used to explore other potential targets. Research on the novel azapodophyllotoxin HTDQ involved docking studies to understand its binding mode not only with topoisomerases I and II but also with DNA, suggesting a potential minor groove binding interaction. researchgate.net

Table 2: Summary of Molecular Docking Studies on 2-Azapodophyllotoxin Derivatives This table outlines various molecular docking simulations performed with 2-azapodophyllotoxin derivatives, their intended targets, and key computational findings.

Compound/Derivative SeriesTarget Protein/MoleculeKey Findings from Docking SimulationCitation
4-Aza-podophyllotoxin compounds (11j, 11k) Tubulin (Colchicine-binding site)Showed important interactions with residues in the colchicine-binding site, proposing a tubulin inhibition mechanism. oncotarget.com
Podophyllotoxin-naphthoquinone compounds (5a, 5b) Tubulin (Colchicine-binding site)Demonstrated significant interaction with residues in the colchicine-binding site, supporting their role as anticancer agents. nih.gov
Heterocyclic hybrids of 4-aza-podophyllotoxin (e.g., 13k) Tubulin (Colchicine-binding site)Evaluated the interaction of the synthesized compounds with the colchicine-binding site to rationalize their cytotoxic activity. mdpi.com
Azapodophyllotoxin HTDQ DNA, Topoisomerase I & IIPredicted binding affinity and mode of interaction, supporting experimental findings of DNA groove binding and topoisomerase inhibition. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of biomolecular complexes, such as a drug bound to its target.

In the investigation of 2-azapodophyllotoxins, MD simulations have been applied to validate and refine the findings from molecular docking. For example, a study on the novel azapodophyllotoxin HTDQ used MD simulations to further investigate its interaction with calf thymus DNA (ctDNA). researchgate.net The simulations were instrumental in validating the conformational changes that occur in the DNA structure upon binding of the HTDQ molecule. researchgate.net This in silico approach provided a dynamic view of the interaction, substantiating the experimental data that pointed towards a stable complex formation. researchgate.net By simulating the behavior of the HTDQ-ctDNA complex over time, researchers can gain a deeper understanding of the stability and dynamics of the binding, which is crucial for rational drug design.

Computational Prediction of Target Interactions

Computational prediction of drug-target interactions (DTIs) is a critical first step in modern drug discovery, helping to identify potential biological targets for a given compound and narrow the field for experimental validation. nih.gov These in silico techniques generally fall into three main categories: ligand-based, docking-based, and chemogenomic approaches. nih.gov

In the case of 2-azapodophyllotoxin, computational studies were fundamental in initially suggesting its primary molecular target. mdpi.com Based on the chemical structure of azapodophyllotoxin, which is a nitrogen analogue of the known tubulin inhibitor podophyllotoxin, computational docking studies predicted that these compounds would likely target tubulin. mdpi.comnih.gov This hypothesis, born from in silico analysis, guided subsequent preclinical research, including in vitro tubulin polymerization assays and in vivo studies that ultimately confirmed this mechanism of action. mdpi.com The initial identification of azapodophyllotoxins as inhibitors of tubulin polymerization is a prime example of how computational prediction can effectively guide the exploration of a compound's biological activity. researchgate.net

Research Applications and Therapeutic Potential in Preclinical Development

Development as Lead Compounds for Antineoplastic Agents

Podophyllotoxin (B1678966) itself has a long history as a lead compound in the development of antineoplastic agents. researchgate.netnih.gov Its derivatives, etoposide (B1684455) and teniposide (B1684490), are established clinical drugs used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. researchgate.netsci-hub.se However, the clinical utility of these drugs is often hampered by issues such as drug resistance and undesirable side effects. researchgate.netresearchgate.net This has spurred the development of novel analogues like 2-azapodophyllotoxins to identify more potent and safer anticancer agents. researchgate.net

The introduction of a nitrogen atom to create the 2-azapodophyllotoxin scaffold represents a significant modification that can influence the molecule's stereochemistry and polarity, potentially affecting its biological activity. researchgate.net Researchers have synthesized numerous derivatives by modifying various parts of the 2-azapodophyllotoxin structure, including the A, C, and E rings, to explore structure-activity relationships (SAR). researchgate.netresearchgate.netresearchgate.net These studies aim to optimize the compound's anticancer efficacy while minimizing toxicity.

Strategies to Overcome Drug Resistance Mechanisms

A major hurdle in cancer chemotherapy is the development of drug resistance, where cancer cells no longer respond to treatment. sci-hub.seresearchgate.net Podophyllotoxin derivatives like etoposide are known to be susceptible to resistance mechanisms, such as the overexpression of efflux pumps like P-glycoprotein that actively remove the drug from the cancer cell. mdpi.com The development of 2-azapodophyllotoxin analogues is a key strategy to circumvent these resistance mechanisms. researchgate.net

Researchers are exploring several approaches to overcome drug resistance with these novel compounds:

Structural Modification: By altering the chemical structure of 2-azapodophyllotoxin, scientists aim to create molecules that are not recognized by efflux pumps or that have different cellular targets. researchgate.net

Targeting Multiple Pathways: Some novel 2-azapodophyllotoxin derivatives are being designed to hit multiple cellular targets simultaneously, reducing the likelihood of resistance developing through a single pathway. nih.govnih.gov

Targeting Specific Cancer Types in Research Models

Preclinical studies have demonstrated the potential of 2-azapodophyllotoxin derivatives against a range of cancer types in various research models.

Table 1: Preclinical Activity of 2-Azapodophyllotoxin Derivatives in Specific Cancer Models

Cancer TypeResearch ModelKey Findings
Triple-Negative Breast Cancer (TNBC) Cell lines (in vitro), Animal models (in vivo)Inhibition of cell migration and invasion, induction of apoptosis, and cell cycle arrest. researchgate.netnih.gov A potent derivative, SU212, was shown to inhibit tumor growth and metastasis in vivo. researchgate.net
Colon Cancer COLO 205 cell line (in vitro)Novel aza-podophyllotoxin compounds (AZP 8a & AZP 9a) showed activity. researchgate.netscirp.org Compound 9a induced classical apoptosis, while 8a appeared to trigger autophagy-like effects. scirp.org
Lymphoma Mouse and human lymphoma cell lines (in vitro), Animal models (in vivo)Azapodophyllotoxin (AZP) and its derivative NSC750212 decreased the viability of lymphoma cells and inhibited tumor growth in vivo. nih.govnih.gov
Renal Cell Cancer Mouse and human renal cell cancer (RCC) cell lines (in vitro), Animal models (in vivo)AZP and NSC750212 demonstrated potent activity against RCC cells, inhibiting tumor growth in vivo. nih.govnih.gov

These studies highlight the broad-spectrum potential of 2-azapodophyllotoxins and provide a strong rationale for their further development for specific cancer indications.

Exploration of Novel Dual-Targeting Modalities

A particularly exciting area of research is the development of 2-azapodophyllotoxin derivatives with dual-targeting capabilities. nih.govnih.gov This approach aims to enhance anticancer efficacy and potentially overcome drug resistance by simultaneously hitting two distinct molecular targets.

One notable example is the derivative NSC750212, which has been shown to disrupt both tubulin polymerization and monoglycerol metabolism in lymphoma and renal cell cancer models. nih.govnih.gov

Tubulin Disruption: Like its parent compound podophyllotoxin, NSC750212 interferes with the assembly of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis. nih.gov

Inhibition of Lipid Metabolism: Through advanced imaging techniques, NSC750212 was found to suppress the metabolism of monoglycerols, thereby depleting lipids necessary for tumor growth. nih.govnih.gov

This dual mode of action makes NSC750212 a highly potent small molecule and exemplifies the innovative strategies being employed in the design of next-generation anticancer agents based on the 2-azapodophyllotoxin scaffold. nih.govnih.gov

Potential as Chemical Probes for Cellular Pathway Investigations

Beyond their direct therapeutic potential, 2-azapodophyllotoxins can also serve as valuable chemical probes for investigating fundamental cellular processes. universiteitleiden.nl By designing and synthesizing derivatives with specific properties, such as fluorescent tags, researchers can use these molecules to visualize and study the intricate workings of cellular pathways. researchgate.net

For instance, fluorescently labeled 2-azapodophyllotoxins could be used to:

Track their uptake and distribution within cells.

Identify their precise molecular targets through imaging techniques.

Elucidate the downstream effects of target engagement on signaling pathways.

The ability to create diverse libraries of these compounds through methods like multicomponent reactions enhances their utility as chemical probes for exploring the complex biology of cancer. nih.govresearchgate.net

Q & A

Q. Q. How can PICO frameworks structure in vivo studies of 2-Azapodophyllotoxin?

  • Population : Murine xenograft models of lung adenocarcinoma (e.g., A549-derived).
  • Intervention : Oral or IV administration of 2-Azapodophyllotoxin (10–50 mg/kg).
  • Comparison : Etoposide or paclitaxel as positive controls.
  • Outcome : Tumor volume reduction (caliper measurements) and metastasis inhibition (bioluminescence imaging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.